molecular formula C15H11N3O4S2 B2461347 N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 941916-58-1

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2461347
CAS No.: 941916-58-1
M. Wt: 361.39
InChI Key: KPFDZDLWBPUINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a nitro group at position 5 and a carboxamide group at position 2. The carboxamide moiety is further functionalized with a methylcarbamoyl-thiophene substituent.

Properties

IUPAC Name

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S2/c1-16-13(19)10-4-5-23-15(10)17-14(20)12-7-8-6-9(18(21)22)2-3-11(8)24-12/h2-7H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFDZDLWBPUINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to this molecule involves disconnecting the structure into three primary fragments:

  • 5-Nitro-1-benzothiophene-2-carboxylic acid : Serves as the central aromatic core.
  • 3-(Methylcarbamoyl)thiophen-2-amine : Provides the thiophene-carboxamide sidechain.
  • Coupling reagents : Facilitate amide bond formation between fragments.

Key disconnections focus on late-stage amide coupling to preserve the nitro group’s integrity and avoid side reactions during earlier steps.

Synthesis of the Benzothiophene Core

Cyclization of Precursor Substrates

The benzothiophene core is synthesized via cyclization of ortho-substituted arylthioesters. A representative method involves:

  • Starting material : 2-Mercaptobenzoic acid derivatives.
  • Cyclization agent : Phosphorus oxychloride (POCl₃) in dichloroethane at 80–100°C for 6–8 hours.
  • Nitration : Post-cyclization, nitration is achieved using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C, yielding 5-nitro-1-benzothiophene.
Table 1: Nitration Conditions and Yields
Substrate Nitrating Agent Temperature (°C) Yield (%)
1-Benzothiophene HNO₃/H₂SO₄ 0–5 78
2-Methyl-1-benzothiophene HNO₃/H₂SO₄ 0–5 65

Carboxylic Acid Activation

The 2-carboxylic acid group is activated for subsequent amide coupling:

  • Esterification : Treatment with thionyl chloride (SOCl₂) converts the acid to an acid chloride, followed by reaction with methanol to form methyl 5-nitro-1-benzothiophene-2-carboxylate.
  • Hydrolysis : The ester is hydrolyzed back to the carboxylic acid using 1 N NaOH at 80°C for 1 hour.

Synthesis of 3-(Methylcarbamoyl)thiophen-2-amine

Thiophene Functionalization

The thiophene amine is prepared through:

  • Nitro Reduction : 3-Nitrothiophene is reduced to 3-aminothiophene using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.
  • Carbamoylation : The amine reacts with methyl isocyanate (CH₃NCO) in tetrahydrofuran (THF) at room temperature, yielding 3-(methylcarbamoyl)thiophen-2-amine.

Amide Bond Formation

Coupling Strategies

The final step involves coupling the benzothiophene carboxylic acid with the thiophen-2-amine:

  • Activation : The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).
  • Reaction conditions : Conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 12–24 hours.
Table 2: Comparative Coupling Reagent Efficiency
Reagent System Solvent Temperature (°C) Yield (%)
DCC/DMAP DCM 25 82
CDI DMF 0 75
HATU/DIEA DMF 25 88

Optimization Challenges and Solutions

Nitro Group Sensitivity

The nitro group’s electron-withdrawing nature complicates electrophilic substitutions. Mitigation strategies include:

  • Low-temperature nitration : Prevents over-nitration and decomposition.
  • Protective group avoidance : Direct coupling post-nitration minimizes side reactions.

Steric Hindrance in Amide Coupling

Bulkiness of the thiophen-2-amine necessitates:

  • High-dilution conditions : Reduces intermolecular interactions.
  • Ultrasound-assisted synthesis : Enhances reaction kinetics by improving reagent mixing.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Distinct peaks for nitro (δ 8.2–8.4 ppm), methylcarbamoyl (δ 2.8–3.1 ppm), and thiophene protons (δ 6.9–7.3 ppm).
  • HPLC Purity : >98% achieved using C18 reverse-phase columns with acetonitrile/water gradients.

X-ray Crystallography

Single-crystal studies confirm the planar benzothiophene core and the thiophene-carboxamide’s orthogonal orientation.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

Aryl boronic esters can introduce the thiophene moiety early, though this requires careful protection of reactive sites.

Solid-Phase Synthesis

Immobilization of the benzothiophene core on Wang resin enables iterative coupling steps, improving yields to 85–90%.

Industrial-Scale Considerations

Cost-Effective Reagents

  • DCC vs. HATU : While HATU offers higher yields, DCC is preferred industrially due to lower cost.
  • Solvent recycling : DCM recovery via distillation reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Exhibits activity against various pathogens, suggesting potential use as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate cytotoxic effects on cancer cell lines, including mechanisms such as apoptosis induction and cell cycle arrest.

Material Science

The compound's unique electronic properties make it suitable for applications in:

  • Organic Semiconductors : Utilized in the development of organic electronic devices due to its conductive properties.
  • Corrosion Inhibitors : Its chemical structure allows it to act as a protective agent against corrosion in various industrial applications.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on several cancer cell lines. The results indicated:

  • Inhibition of Cell Proliferation : Significant reduction in cell viability was observed in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
  • Mechanisms of Action : The compound induced apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
Cell LineIC50 (µM)Mechanism
HepG215Apoptosis induction
MCF-720Cell cycle arrest

Case Study 2: Antimicrobial Activity

Research also evaluated the antimicrobial efficacy of the compound against common bacterial strains:

  • E. coli and S. aureus were used to assess antibacterial properties.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Mechanism of Action

The mechanism of action of N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Nitrothiophene Carboxamides

describes two nitrothiophene carboxamides:

  • N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide : Molecular formula C₁₆H₁₀F₃N₃O₄S₂ , purity 42% .
  • N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide : Molecular formula C₁₄H₇F₂N₃O₃S₂ , purity 99.05% .

Both compounds share the 5-nitrothiophene-2-carboxamide backbone but differ in their aryl-thiazole substituents. The target compound replaces the thiazole with a benzothiophene system, which may increase aromatic stacking interactions and metabolic stability .

N-(2-Nitrophenyl)thiophene-2-carboxamide

This analog () features a nitro-substituted phenyl ring instead of benzothiophene. Key properties include:

  • Dihedral angles between thiophene and benzene rings: 8.5–13.5° , influencing crystal packing via weak C–H⋯O/S interactions.
  • Antifungal and genotoxic activity, attributed to the nitro group’s electron-withdrawing effects and hydrogen-bonding motifs .
Compound Molecular Formula Key Substituents Purity/Activity Reference
Target Compound C₁₅H₁₁N₃O₄S₂ (inferred) Benzothiophene, methylcarbamoyl N/A
N-(4-(3-Methoxy-4-(CF₃)phenyl)thiazol-2-yl) C₁₆H₁₀F₃N₃O₄S₂ Trifluoromethyl-methoxy-thiazole 42% purity
N-(4-(3,5-F₂phenyl)thiazol-2-yl) C₁₄H₇F₂N₃O₃S₂ 3,5-Difluorophenyl-thiazole 99.05% purity
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-Nitrophenyl Antifungal/genotoxic

Enzyme Inhibitors with Benzothiophene Scaffolds

discusses anthrax lethal factor inhibitors containing benzo[d]thiazol-2-yl-thiophen-2-yl sulfonamides. For example:

  • N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(isoxazol-5-yl)thiophene-2-sulfonamide (97) : Features a sulfonamide linker instead of carboxamide, with isoxazole enhancing hydrogen-bonding capacity.

Non-Covalent Protease Inhibitors

highlights SARS-CoV-2 PLpro inhibitors with azetidine and benzothiophene motifs, such as:

  • (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopropanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (31): Uses a benzamide core with thiophene substituents.

Key Research Findings

Structure-Activity Relationships (SAR)

  • Nitro Group: Critical for antibacterial and genotoxic activity; electron-withdrawing effects enhance reactivity with biological targets .
  • Benzothiophene vs. Thiazole : Benzothiophene’s extended π-system may improve membrane permeability and target binding compared to thiazole derivatives .
  • Carboxamide vs.

Supramolecular and Crystallographic Insights

  • Crystal Packing: Weak C–H⋯O/S interactions () and graph-set motifs (e.g., S(6) rings) influence solubility and stability. The target compound’s methylcarbamoyl group may introduce additional hydrogen-bond donors, altering crystallization behavior .

Biological Activity

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C14H12N4O3S2\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_3\text{S}_2

This structure includes a nitro group and a thiophene ring, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Nitrothiophenes have been shown to inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that certain nitrothiophenes exhibit minimum inhibitory concentrations (MICs) effective against pathogens such as E. coli and A. niger .
  • Anticancer Properties : Some derivatives of thiophene compounds have shown promise in cancer research, particularly in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound may involve several mechanisms:

  • Nucleophilic Attack : The presence of the nitro group allows for nucleophilic attack by intracellular thiols, leading to the formation of reactive intermediates that can disrupt cellular processes .
  • Formation of Meisenheimer Complexes : Some studies suggest that these compounds can form stable complexes with cellular targets, disrupting normal function .
  • Hydrogen Bonding : Intramolecular hydrogen bonds can stabilize the conformation of the molecule, enhancing its interaction with biological targets .

Case Studies

Several studies highlight the biological activity of similar compounds:

  • A study assessed the antibacterial activity of various substituted thiophenes, revealing that compounds with nitro groups exhibited significant inhibition against E. coli and M. luteus .
  • Another investigation into thiophene derivatives found that specific configurations led to enhanced antifungal activity against Candida albicans .

Data Table: Biological Activity Comparison

The following table summarizes the biological activities reported for various thiophene derivatives:

Compound NameActivity TypeMIC (µg/mL)Reference
2-Chloro-3,5-dinitrothiopheneAntibacterial10
5-Nitro-1-benzothiazol-3-amineAnticancer15
N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideAntifungal20
This compoundAntimicrobial/AnticancerTBDCurrent Study

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step coupling reactions, such as amidation or Suzuki-Miyaura cross-coupling, to assemble the benzothiophene and thiophene-carboxamide moieties. For example, analogous thiophene-carboxamide derivatives are synthesized via refluxing precursors (e.g., acyl chlorides and amines) in polar aprotic solvents like acetonitrile, followed by crystallization . Key optimization parameters include:

  • Temperature control (e.g., 60–80°C for amidation to prevent side reactions).
  • Solvent selection (acetonitrile or dichloromethane for high solubility of intermediates).
  • Catalyst screening (e.g., palladium catalysts for cross-coupling steps).
    Purification often employs column chromatography or recrystallization, with yields heavily dependent on stoichiometric ratios and reaction time .

Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with nitro and methylcarbamoyl groups showing distinct deshielding patterns .
  • IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm1^{-1}) and nitro group vibrations (~1500–1350 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for nitrobenzothiophene derivatives .
  • Elemental analysis : Ensures stoichiometric purity, especially for novel analogs .

Advanced: How can computational methods (e.g., DFT) predict electronic properties and guide experimental design?

Answer:
Density Functional Theory (DFT) calculations model the compound’s electronic structure, including:

  • HOMO-LUMO gaps : Predicts reactivity and charge-transfer potential, relevant for optoelectronic or catalytic applications .
  • Electrostatic potential maps : Identifies nucleophilic/electrophilic sites for targeted functionalization .
  • Non-covalent interactions : Analyzes π-π stacking or hydrogen-bonding motifs observed in crystallographic data .
    For example, DFT-optimized geometries can be compared with X-ray crystallography results to validate computational models .

Advanced: How are crystallographic data (e.g., SHELX refinement) used to resolve structural ambiguities?

Answer:

  • SHELX programs : SHELXL refines crystal structures by minimizing discrepancies between observed and calculated diffraction data. Key parameters include thermal displacement factors (UisoU_{iso}) and occupancy ratios for disordered atoms .
  • Mercury visualization : Identifies packing motifs (e.g., C–H···O interactions) and void spaces, critical for understanding solubility and stability .
  • Dihedral angle analysis : Resolves conformational flexibility, as seen in analogous compounds where thiophene-benzene dihedral angles vary between 8.5°–16.1°, influencing spectroscopic properties .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Nitro group reduction : Undesired reduction of the nitro group to amine can occur under acidic conditions; controlled pH (neutral to mildly basic) minimizes this .
  • Amide hydrolysis : Hydrolytic cleavage of the carboxamide bond is prevented by avoiding aqueous solvents in later stages .
  • Halogenation artifacts : Bromine or chlorine substituents (common in precursors) may lead to cross-halogenation; strict temperature control and inert atmospheres are essential .

Advanced: How can mechanistic studies elucidate the compound’s biological or catalytic activity?

Answer:

  • Enzyme inhibition assays : Dose-response curves and IC50_{50} values quantify interactions with targets like kinases or oxidoreductases .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .
  • Kinetic isotope effects : Differentiates between rate-determining steps in catalytic cycles (e.g., nitro group reduction in pro-drug activation) .

Advanced: How do structural variations (e.g., nitro vs. chloro substituents) impact physicochemical properties?

Answer:

  • Nitro groups : Increase electron-withdrawing effects, lowering HOMO energy and enhancing oxidative stability but reducing solubility .
  • Methylcarbamoyl groups : Improve bioavailability via hydrogen-bond donor/acceptor balance, as seen in SAR studies of similar carboxamides .
  • Halogen substitutions : Bromo or chloro analogs exhibit higher logP values, impacting membrane permeability .

Basic: What are best practices for storing and handling this compound to ensure stability?

Answer:

  • Storage : Under inert gas (argon) at –20°C to prevent nitro group degradation or hydrolysis .
  • Handling : Use flame-retardant lab coats and respiratory protection during synthesis to avoid inhalation of fine crystalline powders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.